molecular formula C18H36ClNO10 B8122531 Nh-bis(peg3-acid) hydrochloride salt

Nh-bis(peg3-acid) hydrochloride salt

Cat. No.: B8122531
M. Wt: 461.9 g/mol
InChI Key: GOKNMRZIJYUOPB-UHFFFAOYSA-N
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Description

Nh-bis(peg3-acid) hydrochloride salt is a complex organic compound with a significant role in various scientific fields. This compound is characterized by its extensive ethoxy chain and carboxylic acid group, making it a versatile molecule for numerous applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nh-bis(peg3-acid) hydrochloride salt typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common reagents used in these reactions include ethylene oxide, carboxylic acids, and amines. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves the precise addition of reagents and the control of reaction parameters to optimize yield and purity. Industrial methods also incorporate purification steps such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Nh-bis(peg3-acid) hydrochloride salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The ethoxy chains can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be tailored for specific applications in research and industry.

Scientific Research Applications

Nh-bis(peg3-acid) hydrochloride salt is utilized in several scientific research areas:

    Chemistry: It serves as a building block for synthesizing complex molecules and polymers.

    Biology: The compound is used in the development of bioconjugates and as a linker in drug delivery systems.

    Medicine: It plays a role in the formulation of pharmaceuticals and diagnostic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Nh-bis(peg3-acid) hydrochloride salt involves its interaction with molecular targets through its functional groups. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The ethoxy chains provide flexibility and solubility, enhancing the compound’s ability to penetrate biological membranes and reach target sites.

Comparison with Similar Compounds

Similar Compounds

    Polyethylene glycol derivatives: These compounds share similar ethoxy chains but differ in their functional groups.

    Carboxylic acid derivatives: Compounds with carboxylic acid groups but varying chain lengths and substituents.

Uniqueness

Nh-bis(peg3-acid) hydrochloride salt is unique due to its combination of extensive ethoxy chains and carboxylic acid groups, providing a balance of hydrophilicity and reactivity. This makes it particularly useful in applications requiring both solubility and functional group interactions.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO10.ClH/c20-17(21)1-5-24-9-13-28-15-11-26-7-3-19-4-8-27-12-16-29-14-10-25-6-2-18(22)23;/h19H,1-16H2,(H,20,21)(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKNMRZIJYUOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCNCCOCCOCCOCCC(=O)O)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36ClNO10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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